molecular formula C18H12O2 B2412514 3-(Naphthalen-2-yl)-1-benzofuran-5-ol CAS No. 1573547-49-5

3-(Naphthalen-2-yl)-1-benzofuran-5-ol

Cat. No.: B2412514
CAS No.: 1573547-49-5
M. Wt: 260.292
InChI Key: SDRXEYFQEMYFRA-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-yl)-1-benzofuran-5-ol is an organic compound that belongs to the class of benzofurans, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-2-yl)-1-benzofuran-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of naphthalen-2-yl derivatives and benzofuran precursors, which undergo cyclization in the presence of catalysts and under controlled temperature and pressure conditions . The reaction conditions often involve the use of organic solvents and specific reagents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the desired compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-2-yl)-1-benzofuran-5-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or other reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Naphthalen-2-yl)-1-benzofuran-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-naphthalen-2-yl-1-benzofuran-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O2/c19-15-7-8-18-16(10-15)17(11-20-18)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRXEYFQEMYFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=COC4=C3C=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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